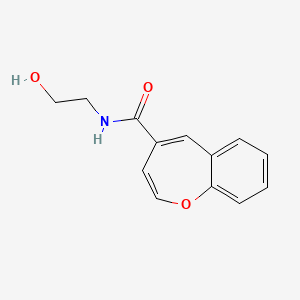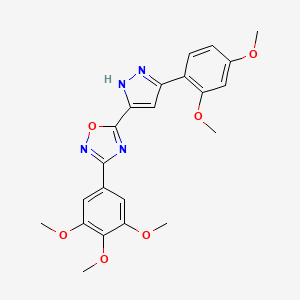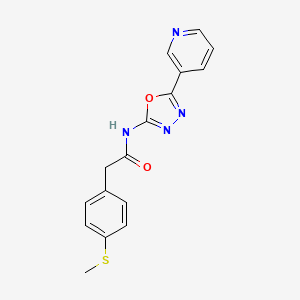
1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine is an organic compound that features an azido group attached to an ethyl chain, which is further connected to a pyrrolidine ring substituted with two methyl groups on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine typically involves the following steps:
Formation of the Azidoethyl Intermediate: The initial step involves the preparation of the azidoethyl intermediate. This can be achieved by reacting ethylene oxide with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) to yield 2-azidoethanol.
Conversion to Azidoethyl Halide: The 2-azidoethanol is then converted to 2-azidoethyl halide (e.g., 2-azidoethyl chloride) by reacting it with thionyl chloride or phosphorus tribromide.
N-Alkylation of Pyrrolidine: The final step involves the N-alkylation of N,N-dimethylpyrrolidine with the 2-azidoethyl halide. This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like acetonitrile or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Cycloaddition: Copper(I) catalysts, alkyne substrates, and solvents like water or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of substituted amines or thiols.
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: Employed in the preparation of functional materials, such as polymers and dendrimers, due to its ability to undergo click chemistry reactions.
Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Mécanisme D'action
The mechanism of action of 1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine depends on the specific application and the chemical reactions it undergoes. In cycloaddition reactions, the azido group participates in a 1,3-dipolar cycloaddition with alkynes to form triazoles. This reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The resulting triazole products can interact with various molecular targets, depending on their structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-azidoethyl-5H-tetrazole: Similar in structure due to the presence of an azidoethyl group, but differs in the heterocyclic ring system.
2-(2-azidoethyl)-5-nitraminotetrazole: Contains both azido and nitramino groups, making it more energetic and potentially more reactive.
1-azido-2-(2-azidoethoxy)ethane: Features multiple azido groups, increasing its reactivity and potential for forming complex structures.
Uniqueness
1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine is unique due to its combination of an azidoethyl group with a pyrrolidine ring substituted with two methyl groups. This structure imparts specific reactivity and stability, making it suitable for a variety of applications in organic synthesis, medicinal chemistry, and materials science.
Propriétés
IUPAC Name |
1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5/c1-12(2)8-3-5-13(7-8)6-4-10-11-9/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIRCUBYUZTKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2849373.png)

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/new.no-structure.jpg)
![N-(4-methoxyphenyl)-2-{1-oxo-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-2-yl}acetamide](/img/structure/B2849377.png)






![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2849390.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide](/img/structure/B2849392.png)


